Decyl nonyl phthalate

Descripción general

Descripción

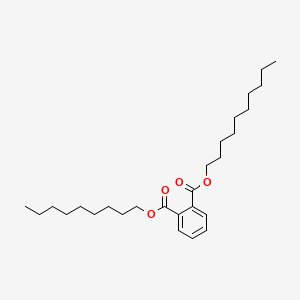

Decyl nonyl phthalate is a member of the phthalate family, which are esters of phthalic acid. These compounds are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is particularly known for its application in polyvinyl chloride (PVC) products, where it imparts flexibility and resilience.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Decyl nonyl phthalate is synthesized through the esterification of phthalic anhydride with decanol and nonanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride is reacted with a mixture of decanol and nonanol. The process is optimized for high yield and purity, often involving continuous removal of water and unreacted alcohols. The final product is purified through distillation and filtration to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions: Decyl nonyl phthalate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (decanol and nonanol).

Oxidation: Under oxidative conditions, the alkyl chains of this compound can be oxidized to form carboxylic acids.

Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water, heat.

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.

Major Products Formed:

Hydrolysis: Phthalic acid, decanol, nonanol.

Oxidation: Carboxylic acids derived from the oxidation of the alkyl chains.

Substitution: New esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Industrial Applications

DNP is employed across multiple sectors due to its properties. Here are the primary applications:

- Plasticizers : DNP is used to improve the flexibility and workability of polyvinyl chloride (PVC) and other polymers.

- Coatings : It serves as a component in coatings that require enhanced durability and resistance to environmental factors.

- Adhesives and Sealants : DNP enhances the performance of adhesives, ensuring strong bonding properties while maintaining flexibility.

- Textiles : Used in textile treatments to impart water resistance and flexibility.

Health and Safety Considerations

The use of phthalates, including DNP, has raised health concerns due to their potential endocrine-disrupting properties. Regulatory bodies have conducted extensive reviews on the safety of phthalates in consumer products.

- Toxicity Studies : Research indicates varying degrees of toxicity associated with phthalates, leading to restrictions in certain applications, particularly in children's products and cosmetics .

- Regulatory Status : Agencies such as the European Chemicals Agency (ECHA) have classified some phthalates as substances of very high concern (SVHC) due to their reproductive toxicity .

Case Study 1: Plasticizer Efficacy in PVC

A study evaluated the performance of DNP as a plasticizer in PVC formulations compared to traditional alternatives like di(2-ethylhexyl) phthalate (DEHP). The findings indicated that DNP provided superior flexibility and thermal stability, making it a viable alternative for certain applications .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental persistence of DNP revealed that while it is less volatile than shorter-chain phthalates, its degradation products could still pose risks to aquatic ecosystems. The study emphasized the need for improved waste management practices in industries utilizing DNP .

Data Tables

| Industry | Application | Notes |

|---|---|---|

| Construction | Plasticizers for PVC | Enhances material longevity |

| Automotive | Coatings | Improves weather resistance |

| Textiles | Water-resistant treatments | Increases flexibility |

| Consumer Products | Adhesives | Ensures strong bonding |

Mecanismo De Acción

Decyl nonyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by binding to hormone receptors and transport proteins. This disruption can lead to altered hormone levels and imbalances, affecting various physiological processes such as reproduction, development, and metabolism. The compound can also interact with nuclear receptors, modulating gene expression and cellular signaling pathways.

Comparación Con Compuestos Similares

- Diisononyl phthalate

- Di-n-decyl phthalate

- Diisodecyl phthalate

- Diundecyl phthalate

- Didodecyl phthalate

Decyl nonyl phthalate stands out due to its specific alkyl chain lengths, which can influence its compatibility with different polymers and its performance as a plasticizer.

Actividad Biológica

Decyl nonyl phthalate (DNP) is part of the phthalate family, which includes a variety of chemicals widely used as plasticizers in numerous consumer products. Understanding the biological activity of DNP is crucial due to its potential health impacts, particularly as an endocrine disruptor. This article synthesizes current research findings, case studies, and data tables that highlight the biological activity of DNP.

- Chemical Structure : DNP is an ester derived from phthalic acid, characterized by its long carbon chain, which enhances its plasticizing properties.

- Applications : Commonly used in plastics, cosmetics, and personal care products, DNP's role as a plasticizer makes it prevalent in everyday items.

Endocrine Disruption

Phthalates, including DNP, are known for their endocrine-disrupting properties. Research indicates that they can interfere with hormone function by mimicking or blocking natural hormones.

- Binding Affinity : Studies show that DNP has a higher binding affinity for sex hormone-binding globulin (SHBG) compared to shorter-chain phthalates. This suggests that longer-chain phthalates may have a more pronounced effect on endocrine homeostasis .

Toxicological Effects

The toxicological profile of DNP is primarily assessed through animal studies. Key findings include:

- Liver Effects : DNP exposure has been linked to liver hypertrophy and hyperplasia in rodent models. These effects are attributed to the activation of peroxisome proliferator-activated receptor alpha (PPARα), which mediates various metabolic processes .

- Reproductive Toxicity : Exposure to DNP has been associated with adverse reproductive outcomes in animal studies. The disruption of testosterone homeostasis due to the metabolization of phthalates into their monoester forms is a significant concern .

1. Cumulative Risk Assessment

A comprehensive case study evaluated the cumulative risk posed by various phthalates, including DNP. The study utilized in vitro assays to derive bioactivity values and integrated exposure data using physiologically based pharmacokinetic (PBPK) models. The results indicated a significant margin of safety for certain metabolites but highlighted concerns regarding reproductive effects linked to testosterone disruption .

2. Adolescent Health Study

A study investigating the effects of phthalate exposure on adolescents found a positive correlation between urinary levels of phthalate metabolites (including those from DNP) and indicators of abdominal obesity. This suggests potential long-term health implications related to metabolic disorders .

Table 1: Toxicological Effects of Phthalates Including DNP

| Phthalate | Acute Toxicity | Chronic Toxicity | Reproductive Effects | Endocrine Disruption |

|---|---|---|---|---|

| This compound (DNP) | Low | Moderate | Yes | Yes |

| Diethyl Phthalate (DEP) | Low | Moderate | Yes | Yes |

| Diisononyl Phthalate (DINP) | Low | High | Yes | Yes |

Source: Adapted from various toxicological studies

Table 2: Binding Affinities of Phthalates to SHBG

| Phthalate | Binding Affinity (kcal/mol) |

|---|---|

| This compound (DNP) | -9.5 |

| Diethyl Phthalate (DEP) | -8.2 |

| Diisononyl Phthalate (DINP) | -8.7 |

Propiedades

IUPAC Name |

2-O-decyl 1-O-nonyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-16-20-24(25)26(28)30-22-18-14-12-10-8-6-4-2/h16-17,20-21H,3-15,18-19,22-23H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZKIDSVINDASL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40242285 | |

| Record name | Decyl nonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40242285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96507-76-5 | |

| Record name | 1-Decyl 2-nonyl 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96507-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl nonyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096507765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl nonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40242285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl nonyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.